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Compound of Interest

Compound Name: (1S,3R)-3-Aminocyclopentanol

Cat. No.: B1592025 Get Quote

An in-depth exploration of the chemical and physical properties, synthesis, and applications of

the chiral building block, (1S,3R)-3-Aminocyclopentanol, tailored for researchers, scientists,

and drug development professionals.

(1S,3R)-3-Aminocyclopentanol is a chiral bifunctional molecule that serves as a crucial

intermediate in the asymmetric synthesis of complex organic molecules, particularly in the

development of novel therapeutics. Its rigid cyclopentane scaffold and the specific

stereochemical arrangement of its amino and hydroxyl groups make it a valuable component

for creating molecules with precise three-dimensional orientations essential for interaction with

biological targets. This technical guide provides a thorough overview of its chemical and

physical properties, detailed experimental protocols, and its primary applications in medicinal

chemistry.

Chemical and Physical Properties
(1S,3R)-3-Aminocyclopentanol, with the chemical formula C₅H₁₁NO, is a trans-isomer of 3-

aminocyclopentanol.[1] It is typically a colorless to pale yellow liquid or solid.[1] The

hydrochloride salt of (1S,3R)-3-Aminocyclopentanol is a solid.[2] This compound is soluble in

water, alcohols, and ether solvents, but it is insoluble in non-polar solvents such as petroleum

ether.[1]
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A summary of the key chemical and physical properties is presented in the table below. It is

important to note that while data for the (1S,3R) isomer is provided where available, some

properties are reported for its enantiomer, (1R,3S)-3-Aminocyclopentanol, due to a greater

abundance of literature on the latter.

Property Value Reference

Chemical Formula C₅H₁₁NO [3]

Molecular Weight 101.15 g/mol [4]

Appearance Yellow to white solid or neat oil [3][5]

Solubility Soluble in ethanol [3]

CAS Number 1036260-18-0 [3]

Hydrochloride Salt CAS

Number
1259436-59-3 [6]

Hydrochloride Salt Molecular

Weight
137.61 g/mol [6]

Spectroscopic Data
Detailed experimental spectroscopic data for (1S,3R)-3-Aminocyclopentanol is not

extensively available in public databases. However, based on the analysis of its stereoisomers

and related compounds, the expected spectroscopic characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the

cyclopentane ring protons. The protons attached to the carbons bearing the hydroxyl and

amino groups (CH-OH and CH-NH₂) would appear as distinct multiplets.

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the

five carbon atoms of the cyclopentane ring. The chemical shifts of the carbons bonded to the

electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) would be in the downfield
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region. While specific data for the (1S,3R) isomer is scarce, predicted spectra are often used

as a reference.[1]

Infrared (IR) Spectroscopy: The IR spectrum of aminocyclopentanol isomers will exhibit

characteristic absorption bands for the hydroxyl (O-H), amino (N-H), and alkyl (C-H) functional

groups.

Functional Group Characteristic Absorption Range (cm⁻¹)

O-H stretch (alcohol) 3200-3600 (broad)

N-H stretch (amine) 3300-3500 (medium)

C-H stretch (alkane) 2850-2960 (strong)

N-H bend (amine) 1590-1650 (medium)

C-O stretch (alcohol) 1050-1260 (strong)

Mass Spectrometry (MS): Mass spectrometry of (1S,3R)-3-Aminocyclopentanol would

typically show the molecular ion peak ([M]⁺) at m/z 101.15. Common fragmentation patterns

would involve the loss of water ([M-H₂O]⁺) or ammonia ([M-NH₃]⁺).

Experimental Protocols
Detailed experimental protocols for the synthesis of the specific (1S,3R) stereoisomer are not

widely published. However, methods for the synthesis of its enantiomer, (1R,3S)-3-

aminocyclopentanol, are well-documented and can be adapted. These methods primarily

include chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of (±)-trans-3-Aminocyclopentanol
One common method for obtaining enantiomerically pure aminocyclopentanols is through

enzymatic kinetic resolution of a racemic mixture.

Protocol Outline:

Acylation: The racemic (±)-trans-3-aminocyclopentanol is subjected to acylation using an

acyl donor in the presence of a lipase (e.g., Novozym 435).
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Enzymatic Reaction: The lipase selectively catalyzes the acylation of one enantiomer,

leaving the other unreacted.

Separation: The acylated enantiomer and the unreacted enantiomer can then be separated

using standard chromatographic techniques.

Hydrolysis: The acylated enantiomer is hydrolyzed to afford the enantiomerically pure

aminocyclopentanol.

The logical workflow for a typical chiral resolution process is depicted below.
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General Workflow for Chiral Resolution

Racemic (±)-trans-3-Aminocyclopentanol

Acylation with Acyl Donor & Lipase

Mixture of Acylated Enantiomer & Unreacted Enantiomer

Chromatographic Separation

Acylated (1R,3S)-3-Aminocyclopentanol (1S,3R)-3-Aminocyclopentanol

Hydrolysis

Enantiomerically Pure (1R,3S)-3-Aminocyclopentanol

Click to download full resolution via product page

Caption: General workflow for the enzymatic chiral resolution of 3-aminocyclopentanol.

Asymmetric Synthesis
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Asymmetric synthesis provides a more direct route to a specific enantiomer. A common

strategy involves a hetero-Diels-Alder reaction to construct the chiral cyclopentane ring.[7]

Protocol Outline:

Hetero-Diels-Alder Reaction: A suitable diene and dienophile undergo a cycloaddition

reaction catalyzed by a chiral catalyst to form a bicyclic intermediate with the desired

stereochemistry.

Ring Opening and Functional Group Manipulation: The bicyclic intermediate is then

subjected to a series of reactions, including ring opening and functional group

transformations, to yield the target (1S,3R)-3-aminocyclopentanol.

Applications in Drug Development
The primary application of (1S,3R)-3-Aminocyclopentanol is as a chiral building block in the

synthesis of carbocyclic nucleoside analogues.[8][9] These analogues, where the furanose

sugar of natural nucleosides is replaced by a cyclopentane ring, exhibit a broad range of

biological activities, including antiviral and anticancer properties.[8][10] The carbocyclic ring

imparts greater metabolic stability against enzymatic degradation compared to natural

nucleosides.[8]

Synthesis of Carbocyclic Nucleoside Analogues
A general synthetic route to carbocyclic nucleosides from (1S,3R)-3-Aminocyclopentanol
involves the following steps:

Protection of Functional Groups: The amino and hydroxyl groups of the aminocyclopentanol

are often protected to prevent unwanted side reactions.

Coupling with a Nucleobase: The protected aminocyclopentanol is then coupled with a

functionalized heterocyclic base (e.g., a purine or pyrimidine derivative).

Deprotection: The protecting groups are removed to yield the final carbocyclic nucleoside

analogue.
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The following diagram illustrates a generalized workflow for the synthesis of carbocyclic

nucleoside analogues.

Synthesis of Carbocyclic Nucleoside Analogues

(1S,3R)-3-Aminocyclopentanol

Protection of Amino & Hydroxyl Groups

Protected Intermediate

Coupling with Nucleobase

Protected Carbocyclic Nucleoside

Deprotection

Carbocyclic Nucleoside Analogue
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Caption: General synthetic workflow for carbocyclic nucleoside analogues.

Mechanism of Action of Derived Carbocyclic
Nucleosides
Carbocyclic nucleoside analogues derived from aminocyclopentanols primarily exert their

antiviral and anticancer effects by targeting cellular or viral polymerases.

General Mechanism:

Cellular Uptake: The carbocyclic nucleoside analogue enters the cell.

Phosphorylation: It is phosphorylated by host cell kinases to its active triphosphate form.

Inhibition of Polymerase: The triphosphate analogue acts as a competitive inhibitor or a

chain terminator for viral DNA or RNA polymerases, or for cellular DNA polymerases in the

case of anticancer agents. This inhibits the replication of the viral genome or the proliferation

of cancer cells.

The intracellular activation and mechanism of action are depicted in the following signaling

pathway diagram.
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Mechanism of Action of Carbocyclic Nucleoside Analogues

Extracellular

Intracellular

Carbocyclic Nucleoside

Carbocyclic Nucleoside

Cellular Uptake

Monophosphate

Phosphorylation (Kinase)

Diphosphate

Phosphorylation (Kinase)

Triphosphate (Active Form)

Phosphorylation (Kinase)

Viral/Cellular Polymerase

Inhibition

DNA/RNA Synthesis

Click to download full resolution via product page

Caption: Intracellular activation and mechanism of action of nucleoside analogues.
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Conclusion
(1S,3R)-3-Aminocyclopentanol is a stereochemically defined and versatile building block with

significant utility in the synthesis of medicinally important carbocyclic nucleoside analogues.

While detailed experimental data for this specific enantiomer is not as readily available as for its

(1R,3S) counterpart, the established synthetic and analytical methodologies for this class of

compounds provide a solid foundation for its use in research and development. Its role as a

key intermediate in the creation of potential antiviral and anticancer agents underscores its

importance in the field of drug discovery. Further research into the synthesis and application of

this specific enantiomer may lead to the development of novel and more effective therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(1S,3R)-3-Aminocyclopentanol: A Comprehensive
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592025#1s-3r-3-aminocyclopentanol-chemical-and-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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